

Application Note: High-Throughput Screening Assays using Dansyltryptamine

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Compound of Interest

Compound Name: *Dansyltryptamine*

CAS No.: 13285-17-1

Cat. No.: B077590

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Abstract

Dansyltryptamine (N-dansyltryptamine) is a fluorescent analog of serotonin (5-hydroxytryptamine, 5-HT). Its utility in drug discovery stems from the dansyl fluorophore, which exhibits strong solvatochromism—changing emission intensity and wavelength based on the polarity of its immediate environment—and a long fluorescence lifetime. This guide outlines the development of a Fluorescence Polarization (FP) and Solvatochromic Displacement assay for screening ligands against 5-HT receptors (e.g., 5-HT

, 5-HT

) and potential enzymatic targets. Unlike radioligand binding, this method is homogeneous, non-radioactive, and scalable to 384-well formats.

Scientific Principle & Mechanism

The Fluorophore: Dansyl Group

The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) provides two critical properties for HTS:

- **Large Stokes Shift:** Excitation at ~340 nm and emission at ~520–550 nm minimizes interference from compound autofluorescence (typically <400 nm).
- **Environmental Sensitivity:**

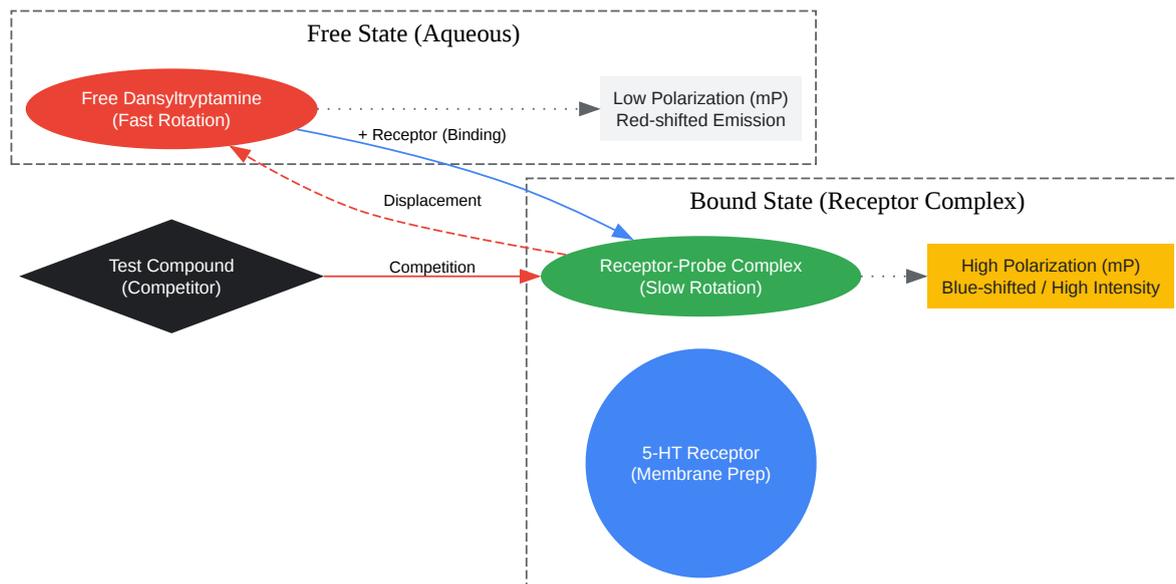
- Aqueous Buffer (Free State): Lower quantum yield, emission redshifted (~550 nm).
- Hydrophobic Pocket (Bound State): Higher quantum yield, emission blueshifted (~500 nm).

Assay Formats

We utilize two complementary readouts using the same probe:

- Format A: Fluorescence Polarization (FP):
 - Principle: Small molecules (free **Dansyltryptamine**) rotate rapidly in solution, depolarizing emitted light. When bound to a large receptor (GPCR membrane preparation), rotation slows, preserving polarization.
 - Readout: High mP (Bound)
Low mP (Displaced by Drug).
- Format B: Solvatochromic "Turn-Off":
 - Principle: Binding to the hydrophobic receptor pocket enhances fluorescence. Displacement by a test drug releases the probe into the aqueous buffer, quenching fluorescence.
 - Readout: High RFU (Bound)
Low RFU (Displaced by Drug).

Mechanistic Diagram



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Caption: Logic flow of the **Dansyltryptamine** binding assay. Competition by a test drug shifts the equilibrium from the high-signal "Bound" state to the low-signal "Free" state.

Experimental Protocol: 5-HT Receptor Competition Assay

Materials & Reagents

Component	Specification	Notes
Probe	Dansyltryptamine	Stock: 10 mM in DMSO. Store at -20°C, dark.
Receptor Source	Membrane Prep (CHO/HEK cells)	Overexpressing 5-HT or 5-HT
Assay Buffer	50 mM Tris-HCl, 10 mM MgCl ₂ , 1 mM EDTA, pH 7.4	Add 0.1% BSA just before use to reduce NSB.
Positive Control	Serotonin (5-HT) or Ketanserin	Known high-affinity ligands.
Plates	384-well Black, low-binding	Essential to minimize background fluorescence.

Assay Development (K Determination)

Before screening, determine the affinity (K

) of **Dansyltryptamine** for your specific receptor prep.

- Dilution: Prepare 12 serial dilutions of **Dansyltryptamine** (0.1 nM to 10 μM) in Assay Buffer.
- Incubation: Add 10 μL Probe + 10 μL Membrane Prep (approx. 5–10 μg protein/well).
- Equilibrium: Incubate 60 min at Room Temperature (RT) in the dark.
- Read: Measure Fluorescence Polarization (Ex 340 nm / Em 535 nm).
- Analysis: Plot mP vs. [Probe]. Fit to a one-site binding model.
 - Note: Select a probe concentration ~ K

for the competition assay to ensure sensitivity.

HTS Workflow (Competition Assay)

This protocol is designed for a 384-well automated liquid handler.

Step 1: Library Preparation

- Dispense 0.5 μ L of Test Compounds (10 mM DMSO stock) into assay plates.
- Controls:
 - High Signal (Total Binding): DMSO only.
 - Low Signal (Non-Specific Binding): 10 μ M Serotonin (saturating competitor).

Step 2: Reagent Addition

- Add 10 μ L Receptor Membrane Suspension to all wells.
- Incubate 10 mins to allow membranes to settle/interact with compounds (optional pre-incubation).
- Add 10 μ L **Dansyltryptamine** Working Solution (2x concentration, final = K).

Step 3: Incubation

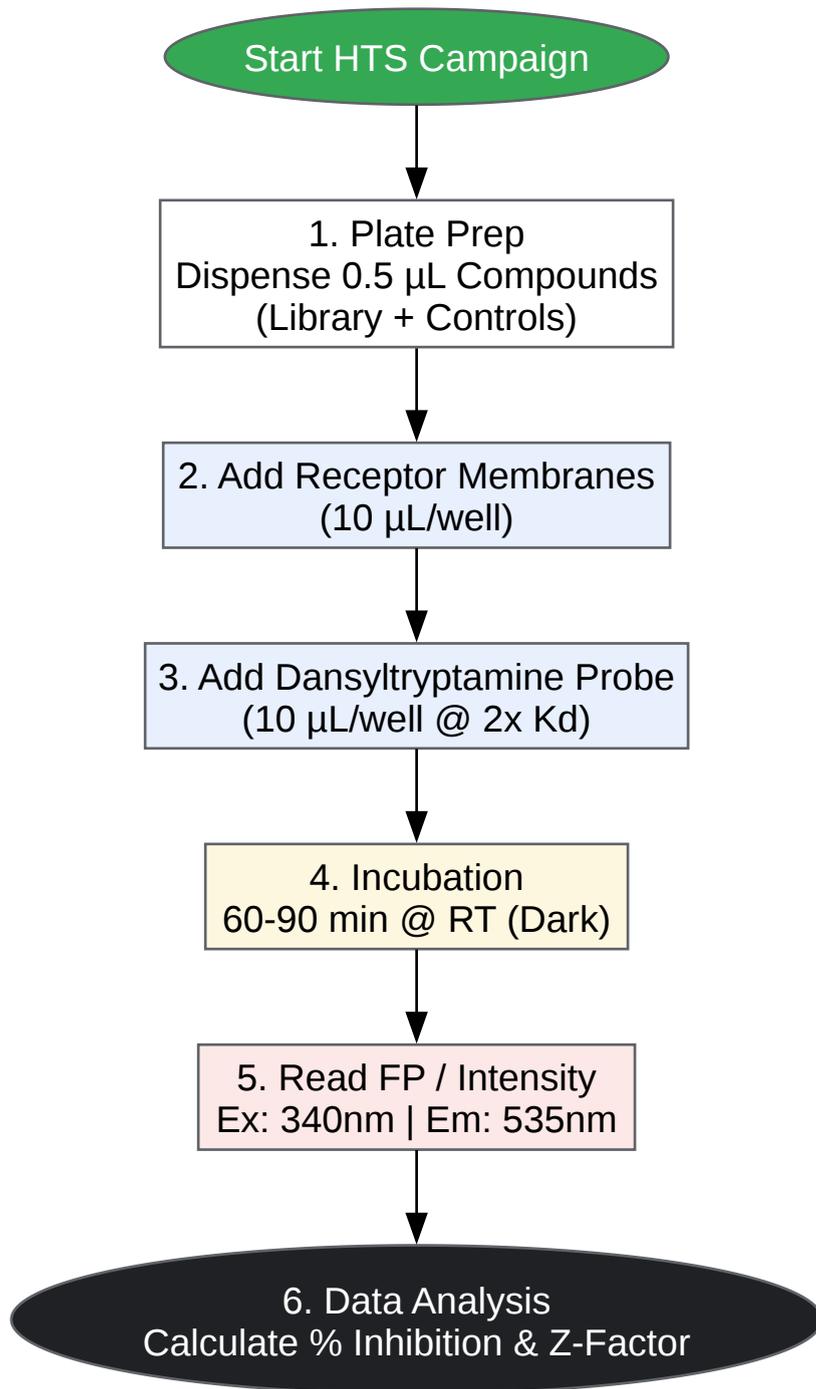
- Seal plates. Shake orbitally for 2 mins at 500 rpm.
- Incubate for 60–90 minutes at RT in the dark.

Step 4: Detection

- Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision, Tecan Spark).
- Settings:
 - Excitation: 340 nm (Bandwidth 20 nm)
 - Emission: 535 nm (Bandwidth 20 nm)

- Dichroic Mirror: 400 nm
- G-Factor: Calibrate using free probe (set mP = 20–50).

Workflow Diagram



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Caption: Step-by-step HTS workflow for **Dansyltryptamine** competition binding.

Data Analysis & Validation

Quantitative Metrics

Summarize assay performance using the following calculations:

Metric	Formula	Acceptance Criteria
% Inhibition		Hits defined as >50% Inhibition
Z-Factor	$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$	
Signal-to-Background		> 3-fold (Intensity mode)
Assay Window (FP)		> 80–100 mP

Troubleshooting Guide

- Issue: High Background Fluorescence.
 - Cause: Library compounds fluorescing at 535 nm.
 - Solution: Use FP readout (less sensitive to intensity artifacts) or perform a "pre-read" of compounds before adding probe.
- Issue: Low Polarization Window (<50 mP).
 - Cause: Probe concentration > Receptor concentration (too much free probe) or Receptor density too low.
 - Solution: Titrate receptor concentration higher. Ensure [Probe] < K_d.
- Issue: "Turn-On" Hits.

- Cause: Compounds that bind to the probe or aggregate.
- Solution: Counter-screen using free **Dansyltryptamine** without receptor.

References

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